![molecular formula C6H12N2OS B14273524 1-(2-Methoxyethyl)imidazolidine-2-thione CAS No. 184372-99-4](/img/structure/B14273524.png)
1-(2-Methoxyethyl)imidazolidine-2-thione
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Overview
Description
1-(2-Methoxyethyl)imidazolidine-2-thione is an organosulfur compound with the molecular formula C6H12N2OS It is a cyclic thiourea derivative, characterized by the presence of a sulfur atom double-bonded to a nitrogen atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)imidazolidine-2-thione can be synthesized through the reaction of 1-(2-methoxyethyl)urea with carbon disulfide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under controlled conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)imidazolidine-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)imidazolidine-2-thione involves its interaction with thiol groups in enzymes and proteins. The sulfur atom in the compound can form covalent bonds with the thiol groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the study of enzymes involved in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
2-Imidazolidinethione: A closely related compound with similar chemical properties and applications.
1,3-Dihydroimidazol-2-one: Another cyclic urea derivative with distinct reactivity and applications.
2-Mercaptoimidazole: A tautomeric form of imidazolidinethione with unique metal complexation properties.
Uniqueness: 1-(2-Methoxyethyl)imidazolidine-2-thione is unique due to the presence of the methoxyethyl group, which imparts distinct solubility and reactivity characteristics. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
184372-99-4 |
---|---|
Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C6H12N2OS/c1-9-5-4-8-3-2-7-6(8)10/h2-5H2,1H3,(H,7,10) |
InChI Key |
VNKWRNAWGHECCF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCNC1=S |
Origin of Product |
United States |
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